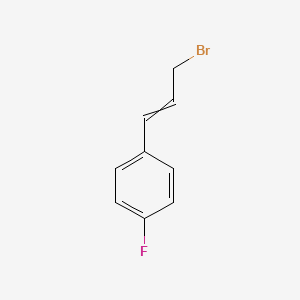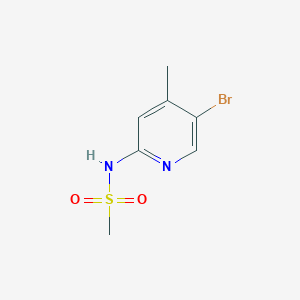
Zamicastat enantiomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zamicastat is a small molecule drug that acts as a dopamine beta-hydroxylase inhibitor. It has been investigated for its potential therapeutic applications in treating conditions such as hypertension and chronic heart failure . The compound is known for its ability to modulate the sympathetic nervous system by reducing the biosynthesis of noradrenaline in peripheral sympathetic nerves .
Méthodes De Préparation
The preparation of Zamicastat enantiomers involves several synthetic routes and reaction conditions. One common method for separating enantiomers is through enantiomer separation by inclusion complexation with a chiral host compound . Other methods include enantiomer separation using biological methods and high-performance liquid chromatography (HPLC) chromatography using a column containing a chiral stationary phase . Industrial production methods often involve large-scale chromatography and crystallization-based methods for chiral separation .
Analyse Des Réactions Chimiques
Zamicastat enantiomers undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Zamicastat has been extensively studied for its scientific research applications in various fields. In medicine, it has been investigated for its potential to treat pulmonary arterial hypertension by modulating the sympathetic nervous system . In biology, it has been used to study the effects of dopamine beta-hydroxylase inhibition on noradrenaline biosynthesis . Additionally, Zamicastat has applications in chemistry for studying chiral separations and enantiomeric purity .
Mécanisme D'action
The mechanism of action of Zamicastat involves the inhibition of dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to noradrenaline . By inhibiting this enzyme, Zamicastat reduces the levels of noradrenaline in peripheral sympathetic nerves, leading to decreased sympathetic nervous system activity . This mechanism is particularly beneficial in conditions such as hypertension and chronic heart failure, where excessive sympathetic activity is a contributing factor .
Comparaison Avec Des Composés Similaires
Zamicastat is unique among dopamine beta-hydroxylase inhibitors due to its specific mechanism of action and therapeutic applications. Similar compounds include other dopamine beta-hydroxylase inhibitors, such as disulfiram and nepicastat .
Propriétés
Formule moléculaire |
C21H21F2N3OS |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-[2-(benzylamino)ethyl]-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28) |
Clé InChI |
ZSSLCFLHEFXANG-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)

![[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)










